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molecular formula C10H22O2 B3422721 2-(2-Ethylhexyloxy)ethanol CAS No. 26468-86-0

2-(2-Ethylhexyloxy)ethanol

Cat. No. B3422721
M. Wt: 174.28 g/mol
InChI Key: OHJYHAOODFPJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05872272

Procedure details

500 g (2.81 mol) of 2-(2-ethylhexyloxy)ethanol and 500 g of thionyl chloride were placed in a 2-liter four-neck flask and refluxed with heat for 2 hours. Subsequently, a distillation under reduced pressure was conducted to obtain 510 g of 2-(2-ethylhexyloxy)ethylchloride as a colorless oil.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:4][O:5][CH2:6][CH2:7]O)[CH3:2].S(Cl)([Cl:15])=O>>[CH2:1]([CH:3]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:4][O:5][CH2:6][CH2:7][Cl:15])[CH3:2]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(C)C(COCCO)CCCC
Name
Quantity
500 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heat for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Subsequently, a distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COCCCl)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 510 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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